N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(14-9-5-2-6-10-14)18-12-15-11-16(21-19-15)13-7-3-1-4-8-13/h1,3-4,7-8,11,14H,2,5-6,9-10,12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSOHLYIDDUFSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Amides
The cyclocondensation of β-keto amides with hydroxylamine derivatives is a classical approach. For example, reacting ethyl 3-cyclohexyl-3-oxopropionate with hydroxylamine hydrochloride in ethanol under reflux yields the 1,2-oxazole precursor. Subsequent N-alkylation with 5-phenyl-1,2-oxazol-3-ylmethyl bromide introduces the methylene bridge.
Key Conditions
-
Solvent: Ethanol/water (3:1)
-
Temperature: 80°C, 12 hours
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Yield: 68–72%
Oxidative Cyclization of Propargyl Amides
Copper(I)-catalyzed oxidative cyclization of propargyl amides offers superior regiocontrol. A propargylamide intermediate, synthesized from cyclohexanecarboxylic acid and propargylamine, undergoes cyclization using CuI (10 mol%) and tert-butyl hydroperoxide (TBHP) in acetonitrile.
Reaction Scheme
Functionalization of the Oxazole Ring
Methylation at the 3-Position
The methylene bridge is installed via nucleophilic substitution. Treating 5-phenyl-1,2-oxazol-3-ol with methyl bromoacetate in DMF using K₂CO₃ as a base yields the methyl ester, which is hydrolyzed to the carboxylic acid and coupled with cyclohexylamine.
Amide Bond Formation
Carbodiimide-Mediated Coupling
Cyclohexanecarboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. The resultant active ester reacts with 5-phenyl-1,2-oxazol-3-ylmethylamine to form the target amide.
Optimization Data
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDC/HOBt | CH₂Cl₂ | 25°C | 78 |
| DCC/DMAP | THF | 0°C → 25°C | 65 |
Solid-Phase Synthesis
Adapting methods from oxazolyl amino acid synthesis, the target compound is assembled on p-methylbenzhydrylamine (MBHA) resin. Cyclohexanecarboxylic acid is loaded using DIC/HOBt, followed by deprotection and coupling with the oxazole-methyl amine (Figure 1).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows ≥98% purity, with retention time = 6.2 min.
Challenges and Optimization
Regioselectivity in Oxazole Formation
The 1,2-oxazole isomer is favored over 1,3-oxazole by using bulky bases (e.g., DBU) during cyclization, which sterically hinder alternative ring-closure pathways.
Stereochemical Considerations
Racemization during amide coupling is mitigated by employing HOBt and low temperatures (0–5°C), preserving the chiral integrity of intermediates.
Industrial Scalability
Continuous-Flow Synthesis
A microreactor system reduces reaction times from hours to minutes. For example, cyclocondensation in a flow reactor at 120°C achieves 90% conversion in 5 minutes.
Green Chemistry Approaches
Water as a solvent for Suzuki couplings reduces environmental impact. Pd nanoparticles on cellulose support enable catalyst recycling, maintaining 82% yield over five cycles.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole oxides, while reduction can produce oxazoline derivatives .
Scientific Research Applications
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclohexanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, influencing biological processes. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Group Differences
The primary distinction between N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclohexanecarboxamide and its analogs lies in the heterocyclic substituent. Key comparisons include:
- Hydrogen Bonding: Thiourea derivatives exhibit strong hydrogen-bonding capabilities via S and N donors, critical for metal chelation and crystal packing . In contrast, the oxazole group primarily engages in weaker C–H···O/N interactions, influencing solubility and crystallinity .
Table 1: Comparative Data for Select Compounds
- Bioactivity: Thiourea derivatives (H2L1–H2L9) exhibit antifungal and antitumor activities due to their metal-chelating and enzyme-inhibiting properties . The target compound’s oxazole moiety may confer different bioactivity profiles, as oxazoles are known for antimicrobial and anti-inflammatory effects in other contexts.
- Solubility : Thiourea derivatives are generally sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMSO). The target compound’s solubility is expected to be lower due to the hydrophobic phenyl group and rigid oxazole ring.
Crystallographic and Conformational Analysis
- Thiourea Derivatives : Crystal structures (e.g., H2L9) reveal planar thiourea groups and extensive hydrogen-bonding networks, often forming R₂²(8) motifs . Conformational analysis using Cremer-Pople parameters shows moderate puckering in the cyclohexane ring (ΔQ = 0.2–0.5 Å) .
- Target Compound : Predicted to adopt a chair conformation in the cyclohexane ring, with the oxazole moiety inducing steric hindrance. Structural studies would require tools like SHELXL (for refinement) and ORTEP-3 (for visualization) .
Biological Activity
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure features an oxazole ring fused with a phenyl group and a cyclohexanecarboxamide moiety, which may contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Many derivatives have shown potential in inhibiting cancer cell proliferation.
- Enzyme Inhibition : Compounds with oxazole scaffolds are often investigated for their ability to inhibit enzymes like tyrosinase.
- Neuroprotective Effects : Some studies suggest potential applications in treating neurodegenerative disorders.
The biological activity of this compound may involve multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit key enzymes involved in cancer progression and metabolic processes.
- Receptor Modulation : Some derivatives may interact with G protein-coupled receptors (GPCRs), leading to downstream effects on cellular signaling pathways .
Antitumor Activity
A study focusing on oxazole derivatives reported the synthesis and evaluation of various compounds, including those structurally related to this compound. The results indicated significant cytotoxic effects against different cancer cell lines (Table 1).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 (breast cancer) | 15.4 |
| 2 | A549 (lung cancer) | 22.7 |
| 3 | HeLa (cervical cancer) | 10.8 |
Table 1: Cytotoxicity of oxazole derivatives against various cancer cell lines.
Enzyme Inhibition
The compound's potential as a tyrosinase inhibitor was assessed using mushroom tyrosinase assays. The results showed that this compound exhibited competitive inhibition with an IC50 value comparable to standard inhibitors such as kojic acid .
Neuroprotective Effects
Research has indicated that similar compounds may possess neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. These effects were evaluated using models of neurodegeneration where the compound demonstrated a protective effect against cell death induced by oxidative stress.
Case Studies
Several case studies have highlighted the effectiveness of compounds related to this compound:
- Case Study A : A derivative was tested for its ability to inhibit cell proliferation in pancreatic cancer cells. The study concluded that the compound significantly reduced cell viability at concentrations above 10 µM.
- Case Study B : Another investigation focused on the neuroprotective effects in a rat model of Alzheimer's disease, where treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation.
Q & A
Q. What are the recommended synthetic routes for N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclohexanecarboxamide, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling a cyclohexanecarboxylic acid derivative with a functionalized oxazole intermediate. Key steps include:
- Amide bond formation : Reacting cyclohexanecarboxylic acid chloride with a (5-phenyl-1,2-oxazol-3-yl)methylamine derivative under anhydrous conditions (e.g., in DMF or acetonitrile) .
- Oxazole ring construction : Building the 5-phenyl-1,2-oxazole moiety via cyclization of appropriate precursors, such as nitrile oxides and alkynes, under controlled temperatures (60–80°C) .
- Catalysts : Sodium hydride (NaH) or triethylamine (TEA) may be used to deprotonate intermediates and accelerate coupling reactions .
| Synthetic Method | Key Conditions | Catalyst/Solvent | Yield Optimization Tips |
|---|---|---|---|
| Amide coupling | Anhydrous, 0–25°C | DMF, TEA | Use high-purity amines to minimize side reactions |
| Oxazole cyclization | 60–80°C, inert atmosphere | Acetonitrile | Monitor reaction progress via TLC |
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the cyclohexane ring, oxazole protons, and phenyl substituents. For example, the methylene group (-CH2-) linking the oxazole and carboxamide appears as a triplet in 1H NMR (δ 3.8–4.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by detecting unreacted starting materials or byproducts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C17H19N3O2) .
| Technique | Purpose | Critical Observations |
|---|---|---|
| 1H NMR | Confirm stereochemistry and functional groups | Integration ratios for methylene and phenyl protons |
| HPLC | Assess purity | Retention time matching reference standards |
Q. What safety precautions are advised when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in a cool, dry place away from oxidizers and acids .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yields in coupling reactions?
Methodological Answer: Low yields often stem from steric hindrance at the carboxamide linkage or incomplete oxazole cyclization. Optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves oxazole ring formation efficiency .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency in inert atmospheres .
- Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates .
| Challenge | Solution | Validation Method |
|---|---|---|
| Incomplete cyclization | Microwave irradiation (100°C, 150 W) | Monitor via FT-IR for C=O and C=N peaks |
| Side reactions | Use scavengers (e.g., molecular sieves) | HPLC to detect byproduct reduction |
Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data regarding its reactivity?
Methodological Answer: Discrepancies may arise from inaccurate force field parameters or solvent effects in simulations. Mitigation approaches:
- Multi-scale modeling : Combine density functional theory (DFT) for electronic structure with molecular dynamics (MD) for solvation effects .
- Experimental validation : Compare computed vibrational spectra (IR) with experimental data to refine computational models .
- Solvent correction factors : Apply COSMO-RS to account for solvent polarity in reactivity predictions .
Q. What in vitro assays are suitable for elucidating its mechanism of action in potential therapeutic applications?
Methodological Answer:
- Enzyme inhibition assays : Test affinity for kinases or proteases using fluorescence-based kits (e.g., ADP-Glo™) .
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50 values .
- Molecular docking : Use AutoDock Vina to predict binding interactions with target proteins (e.g., COX-2 or EGFR) .
| Assay | Protocol | Key Metrics |
|---|---|---|
| Kinase inhibition | Incubate with ATP and kinase substrate | % inhibition at 10 µM |
| Cytotoxicity | 48-hour exposure, MTT reagent | IC50 (µM) ± standard deviation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
